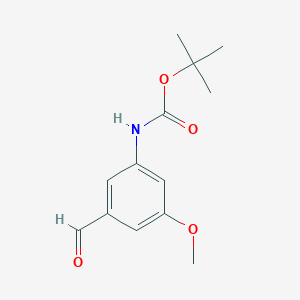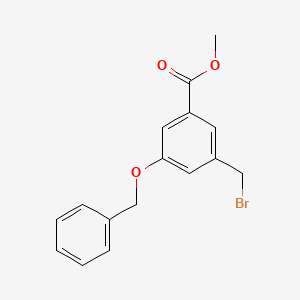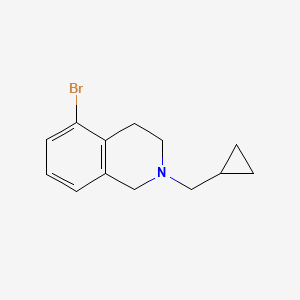
3-Methoxy-5-(pyridin-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3 This compound features a benzoic acid core substituted with a methoxy group at the 3-position and a pyridin-3-yl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and 3-bromopyridine.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple the 3-methoxybenzoic acid with 3-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing efficient purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
3-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-carboxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives like 3-methoxy-5-(pyridin-3-yl)-2-bromobenzoic acid.
科学研究应用
3-Methoxy-5-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Methoxybenzoic acid: Lacks the pyridinyl group, making it less versatile in terms of functionalization.
5-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
3,5-Dimethoxybenzoic acid: Contains an additional methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
3-Methoxy-5-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridinyl groups, providing a balance of electronic effects and potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
属性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
3-methoxy-5-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-10(5-11(7-12)13(15)16)9-3-2-4-14-8-9/h2-8H,1H3,(H,15,16) |
InChI 键 |
ARFFCXFTWAXSFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)






